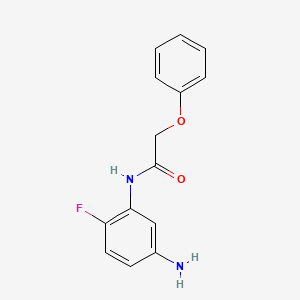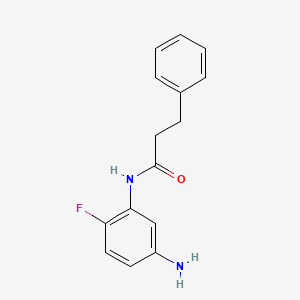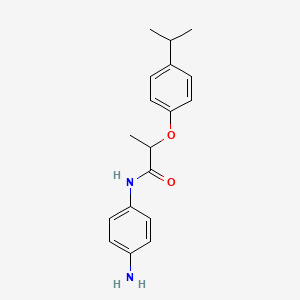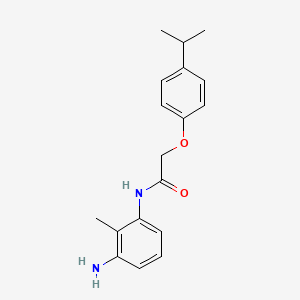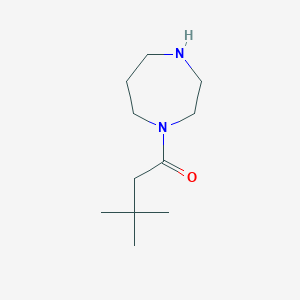
1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one
Übersicht
Beschreibung
The compound is a derivative of 1,4-diazepane . 1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are known for their pharmacological properties and are used in the synthesis of various drugs .
Synthesis Analysis
While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one” were not found, a general method for synthesizing 1,4-diazepanes involves an enzymatic intramolecular asymmetric reductive amination . This method has been used to synthesize various substituted 1,4-diazepanes with high enantiomeric excess .Wissenschaftliche Forschungsanwendungen
Synthetic and Biological Significance
1,4-Diazepines, including structures similar to 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, are significant in medicinal chemistry due to their wide range of biological activities. These heterocyclic compounds have been the focus of extensive research for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, underscoring their potential in pharmaceutical applications. Their diverse biological activities make them valuable for exploring new therapeutic agents (Rashid et al., 2019).
Environmental Impact and Treatment
The environmental occurrence, fate, and transformation of benzodiazepine derivatives, related to this compound, have been studied in water treatment contexts. These compounds, widely prescribed globally, are emerging as environmental contaminants with unclear persistence and removal efficacy in water treatment systems. Research has identified the presence of benzodiazepines in various water sources, including hospital effluents and surface water, highlighting their recalcitrant nature and the need for advanced treatment methods to ensure their removal from the environment (Kosjek et al., 2012).
Pharmacological and Clinical Applications
The pharmacological and clinical applications of benzodiazepines, including those structurally related to this compound, cover a broad spectrum. These include their use as sedatives, antianxiety agents, and for the treatment of various psychiatric and neurological conditions. Benzodiazepines' mechanism of action, involving the enhancement of the neurotransmitter GABA, contributes to their wide-ranging therapeutic effects. Clinical studies have supported their efficacy in treating conditions such as anxiety, epilepsy, and insomnia, with ongoing research aimed at optimizing their therapeutic profiles and minimizing side effects (Brogden et al., 1980; McCloy & Pearson, 1990).
Wirkmechanismus
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound acts as a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK leads to a decrease in the contractility of the smooth muscle tissue, which is significant in the regulation of intraocular pressure . This action affects the biochemical pathway related to the regulation of IOP, leading to increased outflow of aqueous humor from the eye .
Pharmacokinetics
The compound has high intraocular permeability, which contributes to its bioavailability . The maximum reduction of IOP occurs after 1 to 2 hours of administration . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . .
Eigenschaften
IUPAC Name |
1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9-10(14)13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLHLJAVPBJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



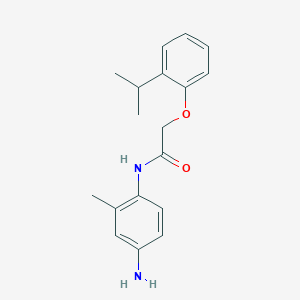
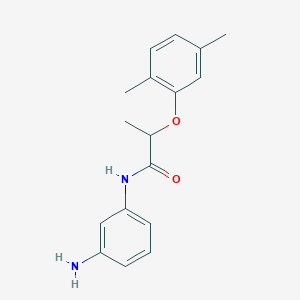
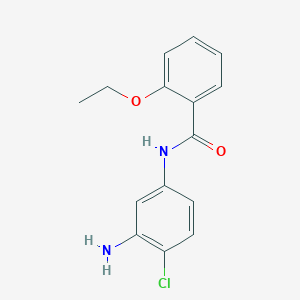

![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174373.png)
![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)


![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174392.png)
